molecular formula C16H18N2O5 B5148048 methyl 4-[4-(methoxycarbonyl)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

methyl 4-[4-(methoxycarbonyl)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B5148048
M. Wt: 318.32 g/mol
InChI Key: MAJAZBKABNLICD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5,5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate, a closely related compound, has been achieved through the reaction of formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride (Moser, Bertolasi, & Vaughan, 2005).

Molecular Structure Analysis

The molecular structure of this compound, determined by single-crystal X-ray diffraction analysis, revealed a complex structure with disorder within a methoxycarbonyl group and significant conjugations within the triazene moieties. The hexahydropyrimidine six-membered rings adopt a chair conformation, and the crystal packing is determined by van der Waals interactions (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

The reactions of similar pyrimidine derivatives have been extensively studied, showing a range of chemical behaviors and reactivities. For instance, the Hantzsch synthesis approach has been utilized for the creation of various pyrimidine derivatives with notable efficiency and specificity, indicating the versatile chemical reactivity of this class of compounds (Filipan-Litvić et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as crystal packing and conformation, are influenced by their molecular structure and intermolecular interactions. The detailed analysis reveals that simple van der Waals interactions play a significant role in determining the crystal structure, reflecting the compound's stability and solid-state behavior (Moser, Bertolasi, & Vaughan, 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are deeply influenced by the molecular structure, as shown by the significant conjugations within the triazene moieties and the chair conformation of the hexahydropyrimidine rings. These structural aspects contribute to the compound's unique chemical behaviors and potential for further chemical modifications (Moser, Bertolasi, & Vaughan, 2005).

Mechanism of Action

Target of Action

The primary targets of the compound “methyl 4-[4-(methoxycarbonyl)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate” are currently unknown. The compound is a derivative of 4-methoxycarbonylphenylboronic acid , which is commonly used as an intermediate in organic synthesis and pharmaceutical research . .

Mode of Action

As a derivative of 4-methoxycarbonylphenylboronic acid, it may participate in reactions involving boronic acids, such as Suzuki-Miyaura cross-coupling reactions . These reactions are commonly used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

Biochemical Pathways

Without specific information on the compound’s biological targets, it’s challenging to summarize the affected biochemical pathways. Boronic acid derivatives are known to interact with various biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

The compound’s solubility in methanol suggests that it may have some degree of bioavailability

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under normal temperatures but may decompose under high temperatures or strong acidic conditions

properties

IUPAC Name

methyl 6-(4-methoxycarbonylphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-9-12(15(20)23-4)13(17-16(21)18(9)2)10-5-7-11(8-6-10)14(19)22-3/h5-8,13H,1-4H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJAZBKABNLICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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